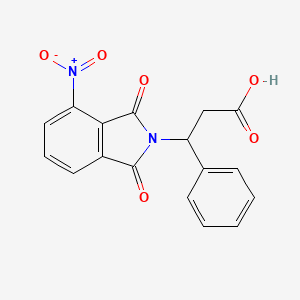
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, also known as BCPM, is a synthetic compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research. BCPM has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for future cancer treatments.
作用机制
The exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. By inhibiting this enzyme, N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, which prevents cancer cells from dividing and spreading. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has also been found to increase the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.
实验室实验的优点和局限性
One of the main advantages of using N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide in lab experiments is its potent anticancer activity. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide. One potential area of study is the development of more efficient synthesis methods for N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, which could make it more accessible to researchers. Another area of research is the identification of the specific enzymes and pathways that are targeted by N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, which could provide insights into its mechanism of action. Additionally, future studies could focus on the development of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide-based therapies for cancer treatment.
合成方法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-benzoyl-4-chloroaniline with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of an intermediate product, which is then purified and reacted with thionyl chloride to yield N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a critical process in preventing the spread of cancer.
属性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3/c1-27-19-10-7-14(11-17(19)22)21(26)24-18-9-8-15(23)12-16(18)20(25)13-5-3-2-4-6-13/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXHCWUEDVNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5167988.png)
![4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![2-[(3-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5168016.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)
![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)
![3'-benzyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5168045.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)
![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)

![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)